Cas no 154641-04-0 (3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine)
![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine structure](https://www.kuujia.com/scimg/cas/154641-04-0x500.png)
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- 5,6,7,8-Tetrahydro-3-ethyl-1,2,4-triazolo[4,3-a]pyrimidine
- 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
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- Inchi: 1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10)
- InChI Key: JCVZAGYFQJQJHQ-UHFFFAOYSA-N
- SMILES: N12C(CC)=NN=C1NCCC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Topological Polar Surface Area: 42.7
- XLogP3: 0.6
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 075894-1g |
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine |
154641-04-0 | 1g |
£496.00 | 2022-03-01 | ||
Chemenu | CM506414-1g |
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
154641-04-0 | 97% | 1g |
$*** | 2023-03-30 |
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
Introduction to 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS No: 154641-04-0)
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyrimidine class, a scaffold that has been extensively studied for its applications in drug development. The molecular structure of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine features a fused system of a triazole ring and a pyrimidine ring, which contributes to its distinctive chemical and biological characteristics. The presence of the ethyl group at the 3-position enhances its solubility and interaction with biological targets, making it a promising candidate for further exploration.
The synthesis of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. One of the key steps in its synthesis is the formation of the triazolopyrimidine core through cycloaddition reactions between azides and nitrile oxides. This process is highly sensitive to temperature and solvent selection, necessitating optimized conditions to achieve the desired product. Recent advancements in catalytic systems have improved the efficiency of these reactions, allowing for more sustainable and scalable synthesis methods.
Recent research has highlighted the potential of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine as a lead compound for the development of novel therapeutic agents. Studies have demonstrated its inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary in vitro studies have shown that this compound exhibits potent activity against kinases associated with cancer cell proliferation. The triazolopyrimidine scaffold is known for its ability to interact with ATP-binding sites in kinases, leading to their inhibition and subsequent disruption of tumor growth signaling pathways.
In addition to its anti-cancer potential,3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has shown promise in other therapeutic areas. Research has indicated that it may have antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. The unique structural features of this compound allow it to interfere with essential bacterial processes while minimizing toxicity to host cells. This makes it an attractive candidate for the development of new antibiotics to combat rising antibiotic resistance.
The pharmacokinetic properties of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine are also under investigation. Studies have revealed that this compound exhibits good oral bioavailability and moderate tissue distribution upon administration. These characteristics are crucial for ensuring effective drug delivery and therapeutic efficacy. Further research is being conducted to optimize its pharmacokinetic profile through structural modifications aimed at improving solubility and reducing metabolic clearance.
One of the most exciting aspects of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is its versatility as a scaffold for drug discovery。 By modifying different functional groups within its structure, researchers can generate a library of derivatives with tailored biological activities。 This flexibility allows for the exploration of multiple therapeutic targets simultaneously, increasing the likelihood of identifying compounds with high efficacy and low toxicity。 Computational modeling techniques have been particularly useful in predicting how structural changes will affect biological activity, enabling more efficient design iterations。
The future directions for research on 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine are promising。 Advances in synthetic chemistry will continue to enhance our ability to produce complex derivatives with improved properties。 Additionally, preclinical studies are needed to validate the safety and efficacy of this compound before it can be translated into clinical use。 Collaborative efforts between academic researchers and pharmaceutical companies will be essential in moving this promising lead toward marketable therapies.
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